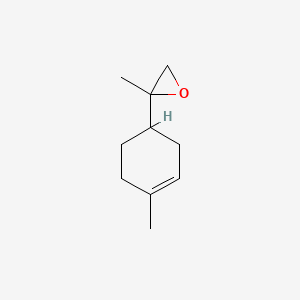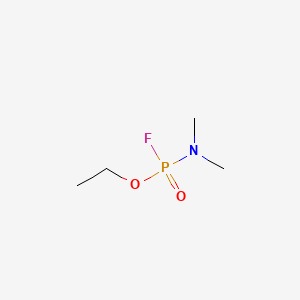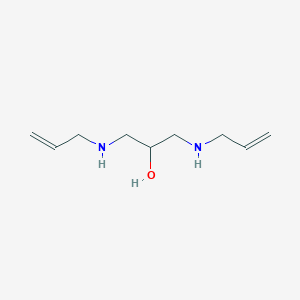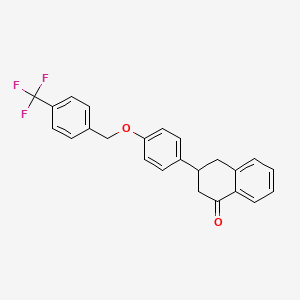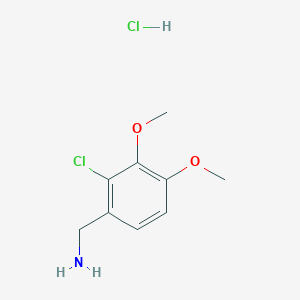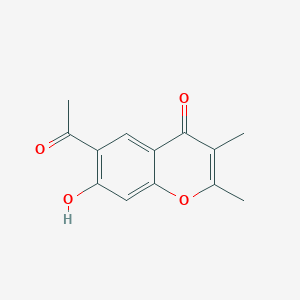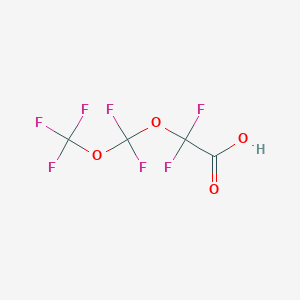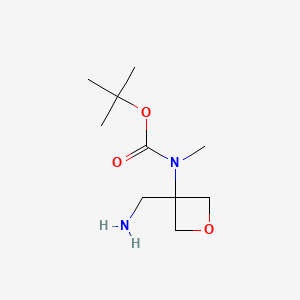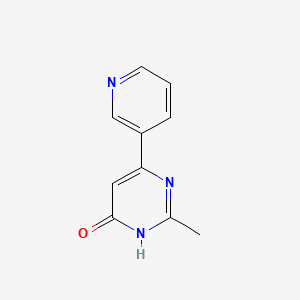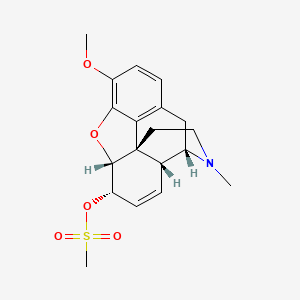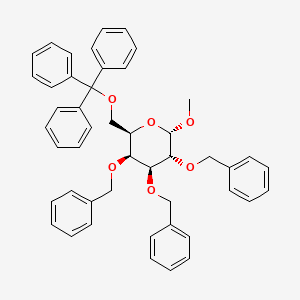
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside is a complex organic compound with significant applications in the field of biomedicine. This compound is particularly notable for its role in the synthesis of various therapeutic agents aimed at treating malignant neoplasms, glycemic irregularities, and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside typically involves multiple steps, starting from the appropriate monosaccharide precursor. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using benzyl groups through benzylation reactions.
Tritylation: The 6-OH group is selectively protected using a trityl group.
Methylation: The anomeric hydroxyl group is methylated to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate the original monosaccharide .
Scientific Research Applications
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated natural products.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Utilized in the development of therapeutic agents for cancer, diabetes, and neurological disorders.
Industry: Employed in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of glycosylated compounds, which can modulate various biological processes. The compound’s protective groups are selectively removed to expose reactive sites that interact with enzymes and receptors, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside
- Methyl 2,3,4-tri-O-benzyl-6-O-(3-O-benzyl-α-D-xylofuranosyl)-α-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside is unique due to its specific protective groups, which allow for selective reactions and high specificity in the synthesis of complex molecules. This makes it particularly valuable in the development of targeted therapeutic agents.
Properties
Molecular Formula |
C47H46O6 |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane |
InChI |
InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43+,44+,45-,46+/m1/s1 |
InChI Key |
AYWIUINDNNLVIG-GZNIJYTOSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




